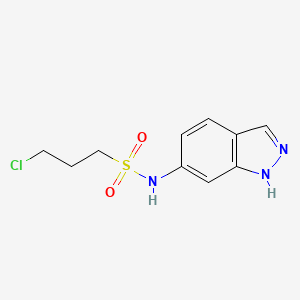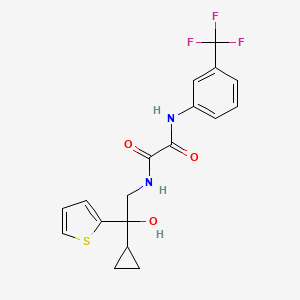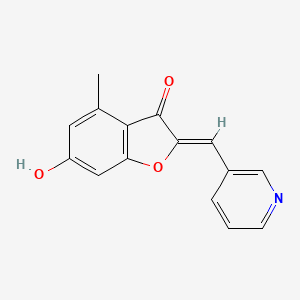![molecular formula C13H9ClN2OS B2371641 4-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-5-methyl-1,2-oxazole CAS No. 478049-20-6](/img/structure/B2371641.png)
4-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-5-methyl-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-5-methyl-1,2-oxazole” is a complex organic molecule that contains several functional groups and rings, including a thiazole ring and an oxazole ring. Thiazoles and oxazoles are heterocyclic compounds that contain nitrogen and sulfur atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole and oxazole rings in separate steps, followed by their connection via a carbon-carbon bond. The chlorophenyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole and oxazole rings, along with the chlorophenyl group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the heterocyclic rings and the chlorophenyl group. The electron-rich nitrogen and sulfur atoms could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the heterocyclic rings and the chlorophenyl group could impact its solubility, melting point, and boiling point .科学的研究の応用
Anticancer and Antimicrobial Applications
A study conducted by Katariya et al. (2021) explored the synthesis of compounds including 1,3-oxazole and their potential as anticancer and antimicrobial agents. These compounds were tested against various cancer cell lines and pathogenic strains, showing significant efficacy. This highlights the potential of 4-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-5-methyl-1,2-oxazole in cancer and microbial resistance research (Katariya, Vennapu, & Shah, 2021).
Lipase and α-Glucosidase Inhibition
In 2015, Bekircan et al. investigated compounds derived from 4-chlorophenyl with applications in lipase and α-glucosidase inhibition, indicating potential uses in metabolic disorder treatments (Bekircan, Ülker, & Menteşe, 2015).
Anti-Inflammatory Agents
Singh et al. (2008) synthesized a series of compounds, including 4-chlorophenyl derivatives, for anti-inflammatory activity. Their research demonstrated moderate to good activity in these compounds, positioning them as potential candidates for anti-inflammatory therapies (Singh, Bhati, & Kumar, 2008).
Synthesis and Structural Characterization
A study by Kariuki, Abdel-Wahab, and El‐Hiti (2021) focused on the synthesis and structural characterization of similar compounds, emphasizing the importance of understanding the molecular structure for potential pharmaceutical applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Anticonvulsant Properties
Ahangar et al. (2011) reported on the anticonvulsant properties of thiazole incorporated azoles, demonstrating the potential of these compounds in epilepsy therapy (Ahangar et al., 2011).
Antifungal and Insecticidal Activities
Liu et al. (2013) synthesized a compound structurally related to 4-chlorophenyl oxazol and found it to have significant insecticidal, fungicidal, and anti-tumor activities (Liu, Shao-hua, Ling, Yun, & Yang, Xin-Ling, 2013).
Potential Antimicrobial Agents
Research by Desai, Dodiya, and Shihora (2011) synthesized a series of derivatives from similar compounds, which were screened for their antibacterial and antifungal activities (Desai, Dodiya, & Shihora, 2011).
Brain-Derived Neurotrophic Factor Inducers
A study by Maekawa et al. (2003) synthesized derivatives of 1,3-oxazole and evaluated their effects on brain-derived neurotrophic factor (BDNF) production, indicating potential applications in neurodegenerative disease treatment (Maekawa et al., 2003).
Safety and Hazards
作用機序
Target of Action
The compound 4-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-5-methyl-1,2-oxazole is a derivative of thiazole . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Mode of Action
Thiazoles, in general, are known to interact with various targets in the body due to their aromaticity . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various reactions, including donor–acceptor, nucleophilic, and oxidation reactions .
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
The solubility of thiazoles in different solvents might affect their bioavailability and efficacy .
特性
IUPAC Name |
4-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-5-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS/c1-8-10(6-15-17-8)12-7-18-13(16-12)9-4-2-3-5-11(9)14/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZLTVAQLQUNCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C2=CSC(=N2)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201323237 |
Source


|
| Record name | 4-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-5-methyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24821070 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
478049-20-6 |
Source


|
| Record name | 4-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-5-methyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201323237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


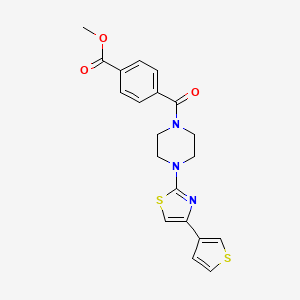
![2-((4-nitrobenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2371565.png)
![5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2371566.png)


![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2371569.png)
![4-benzyl-N-isobutyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2371572.png)
![7-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(4-ethylphenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2371573.png)
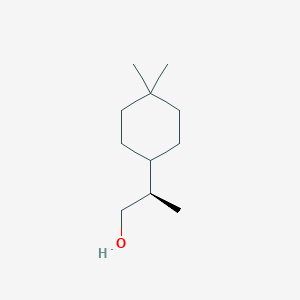
![4-chlorophenyl 1-[5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-5-phenyl-1H-pyrazol-4-yl sulfone](/img/structure/B2371576.png)
